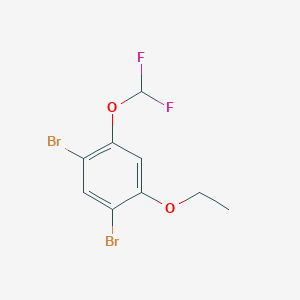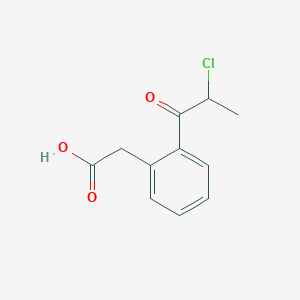
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes a carboxymethyl group, a phenyl ring, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a carboxymethyl group is introduced to a phenyl ring. This is followed by chlorination of the propanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the chloropropanone moiety can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyphenyl)-2-chloropropan-1-one
- 1-(2-Methylphenyl)-2-chloropropan-1-one
- 1-(2-Nitrophenyl)-2-chloropropan-1-one
Uniqueness
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of the carboxymethyl group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C11H11ClO3 |
|---|---|
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
2-[2-(2-chloropropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11ClO3/c1-7(12)11(15)9-5-3-2-4-8(9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) |
Clé InChI |
IBAIGZSAFHFKJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
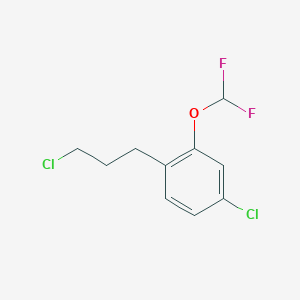
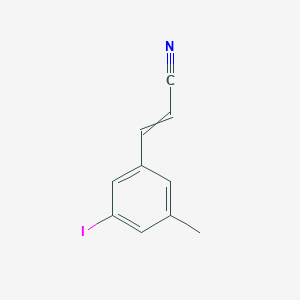
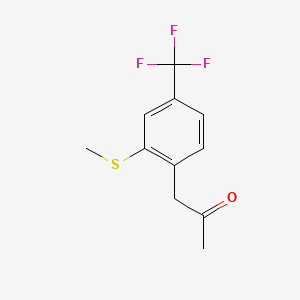
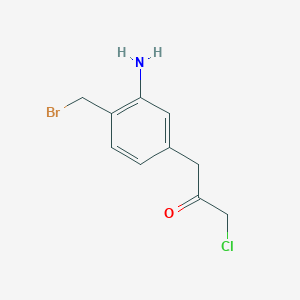
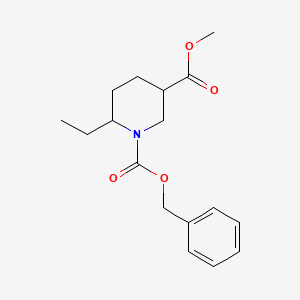
![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)

![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)

